The Physiological Role of Mouse Carboxylesterase 2 (Ces2) in Lipid Metabolism: An In-depth Technical Guide
The Physiological Role of Mouse Carboxylesterase 2 (Ces2) in Lipid Metabolism: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Mouse Carboxylesterase 2 (Ces2) is a critical serine hydrolase in the complex network of lipid metabolism. Predominantly expressed in the liver and small intestine, Ces2 functions as a triglyceride and diacylglycerol hydrolase, playing a pivotal role in intracellular lipolysis. This technical guide synthesizes current research on the physiological functions of mouse Ces2, detailing its impact on lipid homeostasis, its regulatory mechanisms, and the downstream consequences of its altered expression. Through a comprehensive review of studies involving genetic knockout and overexpression models, this document elucidates the protective role of Ces2 against metabolic disorders such as nonalcoholic fatty liver disease (NAFLD) and insulin resistance. Experimental data are presented in structured tables for comparative analysis, and key methodologies are detailed to facilitate reproducible research. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to provide a clear conceptual framework for understanding the multifaceted role of Ces2 in lipid metabolism.
Introduction to Carboxylesterase 2 (Ces2)
Carboxylesterases (CES) are a superfamily of enzymes responsible for the hydrolysis of a wide array of ester-containing endogenous and exogenous compounds, including lipids and prodrugs[1][2]. In mice, the Ces2 gene family is a cluster of eight genes, with Ces2a and Ces2c being the most studied isoforms in the context of lipid metabolism[3][4]. In contrast, humans possess a single CES2 gene, making the direct translation of findings from mouse models complex yet informative[5]. Mouse Ces2 isoforms, particularly Ces2a in the liver and Ces2c in the intestine, have been identified as key players in triglyceride (TG) and diacylglycerol (DG) hydrolysis. Their activity directly influences fatty acid availability for processes such as β-oxidation and energy expenditure, while also modulating the levels of signaling lipids like DAGs that can impact insulin sensitivity.
Hepatic expression of Ces2 is significantly reduced in mouse models of diabetes and obesity, as well as in human patients with NAFLD, suggesting a protective role for this enzyme. Conversely, restoring or overexpressing Ces2 in the liver or intestine of mice has been shown to ameliorate liver steatosis, improve glucose tolerance, and protect against diet-induced obesity. This guide will delve into the molecular mechanisms underlying these physiological effects.
Quantitative Data on Ces2 Function in Lipid Metabolism
The following tables summarize quantitative data from key studies on the impact of Ces2 modulation on lipid profiles in mice.
Table 1: Effects of Hepatic Ces2a Knockout on Lipid Profile in Mice on a High-Fat Diet (HFD)
| Parameter | Wild-Type (WT) | Ces2a Knockout (Ces2a-ko) | Fold Change | Reference |
| Plasma | ||||
| Triglycerides (mg/dL) | 95.7 ± 8.1 | 65.4 ± 5.9 | ↓ 0.68 | |
| Total Cholesterol (mg/dL) | 189.3 ± 10.2 | 245.6 ± 15.4 | ↑ 1.30 | |
| Liver | ||||
| Triglycerides (µg/mg protein) | 105.1 ± 12.3 | 178.2 ± 20.1 | ↑ 1.70 | |
| Diacylglycerols (nmol/mg protein) | 1.8 ± 0.2 | 4.7 ± 0.6 | ↑ 2.61 |
Data are presented as mean ± SEM. Mice were fed a high-fat diet for 26 weeks.
Table 2: Effects of Intestine-Specific Ces2c Overexpression on Lipid Profile in Mice on a High-Fat Diet (HFD)
| Parameter | Wild-Type (WT) | Intestine-Specific Ces2c Overexpression (Ces2c-int) | % Change | Reference |
| Plasma | ||||
| Total Cholesterol (mg/dL) | 230 ± 10 | 184 ± 8 | ↓ 20% | |
| Triglycerides (mg/dL) | 55 ± 5 | 50 ± 4 | No significant change | |
| Liver | ||||
| Triglycerides (mg/g tissue) | ~100 | ~48 | ↓ 52% |
Data are presented as mean ± SEM. Mice were fed a high-fat diet for 24 weeks.
Table 3: Effects of Hepatic Ces2 Knockdown and Overexpression on Liver Triglycerides
| Condition | Control | Ces2 Manipulation | % Change from Control | Reference |
| Hepatic Ces2 Knockdown (C57BL/6J mice) | Adeno-shRNA-scramble | Adeno-shRNA-Ces2 | ↑ >100% | |
| Hepatic Ces2 Overexpression (C57BL/6J mice) | Adeno-GFP | Adeno-Ces2 | ↓ >30% | |
| Hepatic Ces2 Overexpression (db/db mice) | Adeno-GFP | Adeno-Ces2 | ↓ ~50% |
Signaling Pathways and Regulatory Networks
The function of Ces2 is integrated into broader metabolic signaling networks. Below are diagrams illustrating these relationships.
Caption: Regulatory network of mouse Ces2 in hepatic lipid metabolism.
Caption: Role of intestinal Ces2c in lipid absorption and metabolism.
Experimental Protocols
Detailed methodologies are crucial for the validation and extension of research findings. This section outlines key experimental protocols used in the study of mouse Ces2.
Generation of a Conditional Ces2 Knockout Mouse
The Cre-LoxP system is a powerful tool for generating tissue-specific and/or inducible knockout mice.
Caption: Experimental workflow for generating conditional Ces2 knockout mice.
Adenovirus-Mediated Overexpression of Ces2 in Mouse Liver
Adenoviral vectors are commonly used for transient in vivo gene overexpression, particularly in the liver due to its high susceptibility to transduction after intravenous injection.
Protocol:
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Vector Preparation: A recombinant, E1/E3-deleted adenoviral vector carrying the mouse Ces2c or human CES2 cDNA under the control of a strong promoter (e.g., CMV) is generated and purified. A control vector expressing a reporter gene like GFP is prepared in parallel.
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Animal Preparation: 8- to 10-week-old C57BL/6J mice are used.
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Injection: Mice are anesthetized, and the adenoviral vector is administered via a single tail vein injection. A typical dose is 1 x 10^9 to 1 x 10^11 viral particles per mouse, diluted in sterile saline or PBS to a final volume of 100-200 µL.
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Post-Injection Monitoring: Mice are monitored for recovery. Peak transgene expression in the liver is typically observed 4-7 days post-injection.
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Analysis: At the desired time point, mice are euthanized, and liver and blood samples are collected for analysis of gene expression, protein levels, enzyme activity, and lipid content.
Triglyceride Hydrolase (TGH) Activity Assay
This assay measures the ability of Ces2 to hydrolyze triglycerides.
Protocol:
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Sample Preparation: Liver microsomes are prepared from mouse liver homogenates by differential centrifugation. Protein concentration is determined using a standard method (e.g., BCA assay).
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Substrate Preparation: A radiolabeled triglyceride substrate is prepared. For example, [9,10-³H(N)]-triolein is emulsified in a solution containing phosphatidylcholine/phosphatidylinositol (3:1, w/w) micelles.
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Reaction:
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In a microcentrifuge tube, 50-100 µg of microsomal protein is incubated with the radiolabeled triglyceride substrate in a suitable buffer (e.g., 100 mM potassium phosphate, pH 7.4).
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The reaction is initiated by adding the substrate and incubated at 37°C for 30-60 minutes with shaking.
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Termination and Extraction: The reaction is stopped by adding a mixture of chloroform/methanol/heptane and a carrier of unlabeled oleic acid. The mixture is vortexed, and an alkaline solution (e.g., 0.1 M potassium carbonate, pH 10.5) is added to partition the phases.
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Quantification: The mixture is centrifuged to separate the phases. The upper aqueous phase, containing the released [³H]-oleic acid, is transferred to a scintillation vial. Scintillation cocktail is added, and the radioactivity is measured using a liquid scintillation counter.
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Calculation: TGH activity is calculated as nmol of fatty acid released per mg of protein per hour.
Fatty Acid β-Oxidation (FAO) Assay in Isolated Hepatocytes
This assay quantifies the rate of fatty acid oxidation in primary hepatocytes.
Protocol:
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Hepatocyte Isolation: Primary hepatocytes are isolated from mouse liver by collagenase perfusion. Cell viability is assessed by trypan blue exclusion.
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Substrate Preparation: A [1-¹⁴C]-palmitic acid substrate is prepared by complexing it with fatty acid-free bovine serum albumin (BSA).
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Reaction:
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Isolated hepatocytes (e.g., 0.5-1 x 10^6 cells) are incubated in a sealed flask with Krebs-Henseleit buffer containing the [¹⁴C]-palmitate-BSA substrate.
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The flask is equipped with a center well containing a piece of filter paper soaked in a CO₂ trapping agent (e.g., 1 M NaOH or phenylethylamine).
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The reaction is carried out at 37°C for 30-60 minutes with gentle shaking.
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Measurement of Complete Oxidation (CO₂ production):
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The reaction is stopped by injecting an acid (e.g., perchloric acid) into the medium, which releases the dissolved ¹⁴CO₂.
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The flasks are incubated for an additional 60 minutes to allow for complete trapping of the ¹⁴CO₂ by the filter paper.
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The filter paper is transferred to a scintillation vial, and radioactivity is counted.
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Measurement of Incomplete Oxidation (Acid-Soluble Metabolites):
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The acidified medium is centrifuged to pellet cell debris.
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The supernatant, containing the acid-soluble metabolites (ASMs) such as acetyl-CoA and Krebs cycle intermediates, is collected.
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An aliquot of the supernatant is transferred to a scintillation vial for counting.
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Calculation: FAO rates are expressed as nmol of palmitate converted to CO₂ or ASMs per mg of protein per unit of time.
Conclusion and Future Directions
The collective evidence strongly supports a crucial role for mouse Ces2 in maintaining lipid homeostasis, particularly in the liver and intestine. Its function as a triglyceride and diacylglycerol hydrolase directly impacts fatty acid metabolism, protecting against the development of hepatic steatosis and improving insulin sensitivity. The regulation of Ces2 by HNF4α and its influence on the SREBP-1c lipogenic pathway highlight its integration into key metabolic regulatory networks.
For drug development professionals, Ces2 presents a potential therapeutic target for metabolic diseases like NAFLD and type 2 diabetes. The development of small molecule activators of Ces2 could offer a novel strategy to enhance hepatic lipid catabolism and mitigate the progression of these conditions. However, the complexity of the mouse Ces2 gene family and the differences with the single human CES2 gene necessitate careful consideration in translating preclinical findings. Future research should focus on:
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Elucidating the specific roles of each mouse Ces2 isoform to better understand the functional orthology with human CES2.
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Investigating the impact of Ces2 modulation on the broader lipidome and metabolome to identify novel downstream pathways and potential off-target effects.
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Developing and validating selective and potent small molecule modulators of Ces2 activity for preclinical testing.
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Exploring the interplay between intestinal and hepatic Ces2 in systemic lipid metabolism and inter-organ communication.
By addressing these questions, the scientific community can further unravel the complexities of lipid metabolism and pave the way for new therapeutic interventions targeting carboxylesterases.
References
- 1. Carboxylesterase 2a deletion provokes hepatic steatosis and insulin resistance in mice involving impaired diacylglycerol and lysophosphatidylcholine catabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A simple, rapid, and sensitive fluorescence-based method to assess triacylglycerol hydrolase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carboxylesterase 2a deletion provokes hepatic steatosis and insulin resistance in mice involving impaired diacylglycerol and lysophosphatidylcholine catabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Human Carboxylesterase 2 Reverses Obesity-Induced Diacylglycerol Accumulation and Glucose Intolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Carboxylesterases in lipid metabolism: from mouse to human - PMC [pmc.ncbi.nlm.nih.gov]
